3-(1H-Pyrrol-1-yl)propanenitrile

Lithium-Ion Batteries Electrolyte Additives High-Temperature Stability

3-(1H-Pyrrol-1-yl)propanenitrile, also known as N-(2-cyanoethyl)pyrrole (CAS 43036-06-2), is a heterocyclic organic compound consisting of a pyrrole ring linked to a propanenitrile group. It is a liquid with a molecular weight of 120.15 g/mol and is defined by the formula C7H8N2.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 43036-06-2
Cat. No. B033213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrrol-1-yl)propanenitrile
CAS43036-06-2
Synonyms1-(2-Cyanoethyl)pyrrole;  3-(1-Pyrrolyl)propionitrile;  N-(2-Cyanoethyl)pyrrole;  NSC 78437
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CCC#N
InChIInChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2
InChIKeyIYOLJLGYJMJLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-1-yl)propanenitrile (CAS 43036-06-2) Procurement Guide: A Validated Pyrrole-Nitrile Building Block


3-(1H-Pyrrol-1-yl)propanenitrile, also known as N-(2-cyanoethyl)pyrrole (CAS 43036-06-2), is a heterocyclic organic compound consisting of a pyrrole ring linked to a propanenitrile group. It is a liquid with a molecular weight of 120.15 g/mol and is defined by the formula C7H8N2 [1]. Commercially, it is available in purities typically ≥97% to 99%, with a density of 1.048 g/mL at 25°C . Its dual functionality as a monomer and a synthetic intermediate distinguishes it within its class. The cyano group provides a unique handle for polymerization into conducting polymers like poly[N-(2-cyanoethyl)pyrrole] (PNCPy) and for synthetic transformations into more complex heterocycles such as pyridines and indoles .

Why 3-(1H-Pyrrol-1-yl)propanenitrile Outperforms Standard Pyrrole and N-Methylpyrrole Analogs


Generic substitution within the pyrrole class is not feasible for applications requiring specific molecular recognition, synthetic utility, or polymer functionality. Unlike unsubstituted pyrrole or N-methylpyrrole, the pendant cyano group on 3-(1H-Pyrrol-1-yl)propanenitrile confers a unique combination of polarity, hydrogen-bonding capability, and Lewis basicity. This directly translates to a differentiated performance profile: as a monomer, the cyano group enables template-free electropolymerization into functional nanowires [1]; as a battery additive, it demonstrates a synergistic effect that other Lewis base additives lack, leading to vastly improved capacity retention [2]; and as a sensor material, its polymer shows superior sensitivity over poly(N-methylpyrrole) for detecting molecules like dopamine [3]. Simply put, the cyanoethyl substituent is not an inert modification; it is the active driver of performance in its key applications.

Quantitative Evidence: 3-(1H-Pyrrol-1-yl)propanenitrile Differentiation from Pyrrole and N-Methylpyrrole Analogs


High-Temperature Battery Performance: 3-(1H-Pyrrol-1-yl)propanenitrile vs. Standard Electrolyte Additives

When used as a 1 wt% electrolyte additive in LiFePO4/graphite cells, 1-(2-cyanoethyl)pyrrole (CP) provides a dramatic improvement in capacity retention compared to cells without this additive. This differentiation is attributed to the synergistic effect of the compound's Lewis base and cyano (CN) functional groups, which form a stable, thin CEI (cathode electrolyte interphase) film and inhibit transition metal dissolution. [1]

Lithium-Ion Batteries Electrolyte Additives High-Temperature Stability

Synthetic Versatility: 3-(1H-Pyrrol-1-yl)propanenitrile vs. N-Methylpyrrole in Dopamine Sensor Performance

Ultrathin films of poly[N-(2-cyanoethyl)pyrrole] (PNCPy) exhibit a superior and more effective electrochemical response to dopamine compared to poly(N-methylpyrrole) (PNMPy) films. Quantum mechanical calculations confirm a stronger interaction between oxidized dopamine and PNCPy, attributed to the flexibility of the cyanoethyl group and the favorable dipole-dipole interactions with the cyano group. [1]

Electrochemical Sensors Conducting Polymers Biosensing

Template-Free Polymer Nanostructuring: 3-(1H-Pyrrol-1-yl)propanenitrile vs. Unsubstituted Pyrrole

The N-(2-cyanoethyl) substituent enables the facile, template-free electropolymerization of poly[N-(2-cyanoethyl)pyrrole] (PPyEtCN) into well-defined nanowire morphologies with dimensions of approximately 2 μm in length and 150 nm in diameter. This represents a key differentiation from unsubstituted pyrrole, which typically requires templates or surfactants to achieve similar nanostructures. [1]

Conducting Polymers Electropolymerization Nanomaterials

High-Yield Scalable Synthesis: 3-(1H-Pyrrol-1-yl)propanenitrile vs. Alternative Synthetic Routes

The compound can be synthesized via a high-yielding reaction of pyrrole with acrylonitrile, achieving an approximate yield of 87% . This compares favorably to alternative multi-step or lower-yielding synthetic routes, such as those using β-chloropropionitrile or tandem catalytic systems , offering a more efficient and cost-effective path to the target molecule.

Organic Synthesis Process Chemistry Scale-up

Binding Affinity in Morphine Detection: Poly[N-(2-cyanoethyl)pyrrole] vs. Poly(N-Methylpyrrole)

Quantum mechanical calculations and voltammetric measurements demonstrate that the interaction strength between the polymer film and morphine follows the order: PNMPy < PPy < PNCPy. The superior binding affinity of PNCPy is due to more favorable orbital interactions and a larger charge transfer from morphine, a result of the higher electron affinity of the polymer containing the cyano group. [1]

Biosensors Drug Detection Electroactive Polymers

Physical Property Differentiation: 3-(1H-Pyrrol-1-yl)propanenitrile vs. N-Methylpyrrole for Handling and Formulation

3-(1H-Pyrrol-1-yl)propanenitrile possesses a significantly higher boiling point and density compared to its simpler analog N-methylpyrrole. This is a direct consequence of the larger molecular weight and polar cyanoethyl group. These differences are critical for practical handling, storage, and formulation, particularly when designing high-temperature reactions or processes. [1]

Physical Chemistry Formulation Logistics

Key Procurement Scenarios for 3-(1H-Pyrrol-1-yl)propanenitrile (CAS 43036-06-2)


Advanced Lithium-Ion Battery Electrolyte Formulation

This compound is a high-value-additive for formulating electrolytes in LiFePO4 batteries, specifically for applications requiring high-temperature resilience. The quantifiable evidence shows that adding 1 wt% of this compound increases capacity retention from 38.1% to 76.7% after 200 cycles at 60°C. [1] Procurement should be prioritized by R&D teams focused on next-generation battery materials, electric vehicles, or energy storage systems designed for harsh thermal environments.

Fabrication of Template-Free Conducting Polymer Nanowires

For material scientists and electrochemists developing high-surface-area electrodes, sensors, or catalytic surfaces, this monomer is the superior choice over unsubstituted pyrrole. It enables the one-step, template-free electropolymerization of poly[N-(2-cyanoethyl)pyrrole] (PPyEtCN) nanowires with well-defined dimensions (~2 µm length, ~150 nm diameter). [2] This simplifies fabrication workflows and reduces reliance on expensive or complex templating agents, making it a cost-effective procurement for nanotechnology research.

Development of Sensitive Electrochemical Biosensors for Dopamine and Morphine

Researchers building polymer-based sensors for neurotransmitters (like dopamine) or opioids (like morphine) should select this monomer to achieve demonstrably higher sensitivity and stronger analyte binding compared to analogs like N-methylpyrrole. Its polymer, PNCPy, shows a better and more effective response to dopamine [3] and a superior binding affinity for morphine compared to both PPy and PNMPy. [4] This is a critical differentiator for projects aiming to improve detection limits or selectivity in complex biological or forensic samples.

High-Yield Intermediate for Heterocyclic Synthesis

This compound is an efficient building block for medicinal chemists synthesizing pyridines or indoles. Its procurement is justified by the existence of a high-yielding (~87%) synthetic route from pyrrole and acrylonitrile, which is substantially more efficient than alternative multi-step or catalytic pathways. This ensures better atom economy, lower cost of goods, and more reliable scale-up for projects where this scaffold is a critical intermediate.

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